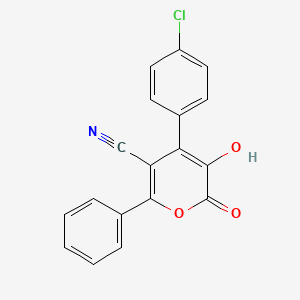
2H-Pyran-5-carbonitrile, 4-(4-chlorophenyl)-3-hydroxy-2-oxo-6-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-Pyran-5-carbonitrile, 4-(4-chlorophenyl)-3-hydroxy-2-oxo-6-phenyl- is a complex organic compound that belongs to the class of pyran derivatives. This compound is characterized by its unique structure, which includes a pyran ring substituted with various functional groups such as a nitrile group, a hydroxyl group, and phenyl rings. The presence of these functional groups imparts distinct chemical properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Pyran-5-carbonitrile, 4-(4-chlorophenyl)-3-hydroxy-2-oxo-6-phenyl- typically involves multi-step organic reactions. One common synthetic route includes the reaction of 4-chlorocinnamaldehyde with appropriate reagents under controlled conditions. For instance, a solution of 4-chlorocinnamaldehyde in anhydrous ether can be cooled to -70°C under nitrogen atmosphere. The addition of n-butyllithium followed by further reactions can yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced techniques such as continuous flow reactors and automated synthesis can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2H-Pyran-5-carbonitrile, 4-(4-chlorophenyl)-3-hydroxy-2-oxo-6-phenyl- undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitrile group can be reduced to amines.
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Electrophiles such as halogens or nitro groups can be introduced using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones, while reduction of the nitrile group can produce primary amines.
Scientific Research Applications
2H-Pyran-5-carbonitrile, 4-(4-chlorophenyl)-3-hydroxy-2-oxo-6-phenyl- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2H-Pyran-5-carbonitrile, 4-(4-chlorophenyl)-3-hydroxy-2-oxo-6-phenyl- involves its interaction with specific molecular targets. The presence of functional groups such as the nitrile and hydroxyl groups allows the compound to form hydrogen bonds and other interactions with enzymes and receptors. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3-(4-Chlorophenyl)acrylaldehyde: This compound shares the 4-chlorophenyl group but differs in the presence of an acrylaldehyde moiety.
4-(4-Bromophenyl)-3-nitro-2,6-diphenyl-3,4-dihydro-2H-pyran-5-carbonitrile: This compound has a similar pyran ring structure but includes a bromophenyl group and a nitro group.
Uniqueness
2H-Pyran-5-carbonitrile, 4-(4-chlorophenyl)-3-hydroxy-2-oxo-6-phenyl- is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties
Properties
CAS No. |
61223-08-3 |
|---|---|
Molecular Formula |
C18H10ClNO3 |
Molecular Weight |
323.7 g/mol |
IUPAC Name |
4-(4-chlorophenyl)-5-hydroxy-6-oxo-2-phenylpyran-3-carbonitrile |
InChI |
InChI=1S/C18H10ClNO3/c19-13-8-6-11(7-9-13)15-14(10-20)17(23-18(22)16(15)21)12-4-2-1-3-5-12/h1-9,21H |
InChI Key |
MORBVKQHVJBYCC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=C(C(=O)O2)O)C3=CC=C(C=C3)Cl)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















